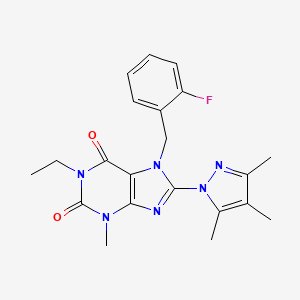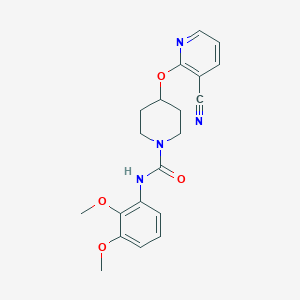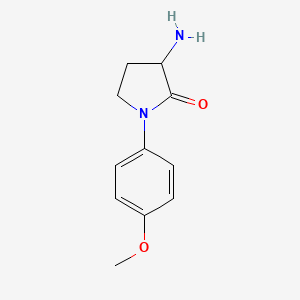![molecular formula C19H21N5OS2 B2384920 N-(p-tolyl)-2-((2-(pipéridin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acétamide CAS No. 1189724-71-7](/img/structure/B2384920.png)
N-(p-tolyl)-2-((2-(pipéridin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound that belongs to the class of thiazolo[4,5-d]pyrimidines
Applications De Recherche Scientifique
2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of organic electronic materials and semiconductors.
Mécanisme D'action
Target of Action
The primary target of this compound is p21-activated kinase 4 (PAK4) . PAK4 is a protein kinase involved in various cellular processes, including cell proliferation, migration, and survival. It plays a crucial role in human colorectal cancer (CRC), making it a potential therapeutic target .
Mode of Action
The compound interacts with PAK4, inhibiting its activity . This inhibition disrupts the normal functioning of PAK4, leading to changes in the cellular processes it regulates. The compound’s interaction with PAK4 has been confirmed through molecular docking analysis, which showed possible binding modes between the compound and PAK4 .
Biochemical Pathways
The inhibition of PAK4 affects several biochemical pathways. It suppresses the proliferation and colony formation of human CRC cells . It also promotes the expression of proapoptotic proteins, leading to cell cycle arrest at the sub G0/G1 phase . Furthermore, it inhibits migration, invasion, and adhesion, as well as the PAK4 downstream signaling pathway in HCT-116 cells .
Result of Action
The compound’s action results in significant molecular and cellular effects. It suppresses the proliferation and colony formation of human CRC cells . It also induces cell cycle arrest and promotes the expression of proapoptotic proteins . Additionally, it inhibits migration, invasion, and adhesion of CRC cells .
Analyse Biochimique
Biochemical Properties
The compound interacts with p21-activated kinase 4 (PAK4), a protein that plays a crucial role in various cellular processes . It has been identified as a potent PAK4 inhibitor . The interaction between the compound and PAK4 can influence biochemical reactions within the cell .
Cellular Effects
The compound has been shown to significantly suppress the proliferation and colony formation of human colorectal cancer cells . It also influences cell function by arresting cells at the sub G0/G1 phase and promoting the expression of proapoptotic proteins . Furthermore, it inhibits migration, invasion, and adhesion, as well as the PAK4 downstream signaling pathway in cells .
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with PAK4, leading to enzyme inhibition . This interaction disrupts the normal functioning of PAK4, thereby altering gene expression within the cell .
Temporal Effects in Laboratory Settings
It has been observed to have a significant impact on cellular function, with potential long-term effects on cell proliferation and colony formation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. The key steps include the formation of the thiazolo[4,5-d]pyrimidine core, followed by the introduction of the piperidin-1-yl and p-tolylacetamide groups. Common reagents used in these reactions include thionyl chloride, piperidine, and p-toluidine. The reaction conditions often involve heating under reflux and the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidin-1-yl or thiazolo[4,5-d]pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure but differ in the substitution patterns and functional groups.
Imidazoles: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness
2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide is unique due to its specific substitution pattern and the presence of both piperidin-1-yl and p-tolylacetamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
N-(4-methylphenyl)-2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS2/c1-13-5-7-14(8-6-13)22-15(25)11-26-18-16-17(20-12-21-18)23-19(27-16)24-9-3-2-4-10-24/h5-8,12H,2-4,9-11H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOELEVCYJYCPQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2384837.png)

![(1R,5S)-3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2384840.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide](/img/structure/B2384847.png)

![N-(2,3-dimethylphenyl)-2-[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2384851.png)


![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2384856.png)

![Tert-butyl 1-(piperidin-3-yl)-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2384858.png)
![7-(4-bromophenyl)-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2384859.png)
